molecular formula C21H28N4O2S B2562007 7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione CAS No. 489442-17-3

7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione

Cat. No.: B2562007
CAS No.: 489442-17-3
M. Wt: 400.54
InChI Key: UIGBYCIDIHVBCO-UHFFFAOYSA-N
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Description

7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione is a synthetic compound with the molecular formula C21H28N4O2S. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes a hexyl chain, dimethyl groups, and a methylphenylmethylsulfanyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a hexyl halide to introduce the hexyl group. This is followed by the introduction of dimethyl groups through methylation reactions. The final step involves the attachment of the methylphenylmethylsulfanyl group through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, thiols, and amines are used in substitution reactions, typically under conditions such as reflux or in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives are known to be effective.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hexyl-1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione: This compound has a similar purine core but with a phenylpiperazinyl group instead of a methylphenylmethylsulfanyl group.

    7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione: This compound is structurally similar but may have different substituents on the purine core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

489442-17-3

Molecular Formula

C21H28N4O2S

Molecular Weight

400.54

IUPAC Name

7-hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione

InChI

InChI=1S/C21H28N4O2S/c1-5-6-7-8-13-25-17-18(23(3)21(27)24(4)19(17)26)22-20(25)28-14-16-11-9-15(2)10-12-16/h9-12H,5-8,13-14H2,1-4H3

InChI Key

UIGBYCIDIHVBCO-UHFFFAOYSA-N

SMILES

CCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)C)N(C(=O)N(C2=O)C)C

solubility

not available

Origin of Product

United States

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